molecular formula C10H13NO2 B289147 4-Phenylmorpholine 4-oxide

4-Phenylmorpholine 4-oxide

Cat. No. B289147
M. Wt: 179.22 g/mol
InChI Key: NNNOAICFSKXPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylmorpholine 4-oxide (4-PMO) is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a morpholine ring and a phenyl group. 4-PMO is a potent oxidizing agent that is commonly used as a co-substrate in enzymatic reactions. Its unique chemical properties make it an important tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 4-Phenylmorpholine 4-oxide involves the transfer of an oxygen atom to a substrate, resulting in the formation of an oxidized product. This process is mediated by enzymes such as cytochrome P450 and peroxidases. The oxidation of substrates by 4-Phenylmorpholine 4-oxide can result in the formation of reactive oxygen species, which can cause oxidative damage to biological molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Phenylmorpholine 4-oxide depend on the specific biological system being studied. In general, 4-Phenylmorpholine 4-oxide has been shown to induce oxidative stress and DNA damage in cells. It has also been shown to inhibit the activity of various enzymes, including cytochrome P450 and peroxidases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Phenylmorpholine 4-oxide in lab experiments is its ability to mimic the effects of oxidative stress on biological systems. This makes it a valuable tool for studying the effects of oxidative stress on various biological molecules. However, 4-Phenylmorpholine 4-oxide can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-Phenylmorpholine 4-oxide. One area of interest is the development of new methods for synthesizing 4-Phenylmorpholine 4-oxide that are more efficient and cost-effective. Another area of interest is the development of new applications for 4-Phenylmorpholine 4-oxide in biological research, such as the study of oxidative stress in disease models. Additionally, there is interest in developing new derivatives of 4-Phenylmorpholine 4-oxide that have improved properties for specific applications.

Synthesis Methods

The synthesis of 4-Phenylmorpholine 4-oxide can be achieved through several methods. One of the most common methods involves the oxidation of 4-Phenylmorpholine using a strong oxidizing agent such as m-chloroperbenzoic acid. Another method involves the reaction of 4-Phenylmorpholine with hydrogen peroxide in the presence of a catalyst such as tungsten trioxide.

Scientific Research Applications

The unique chemical properties of 4-Phenylmorpholine 4-oxide make it an important tool in scientific research. It has been used in a wide range of applications, including the study of enzyme kinetics, protein structure, and DNA damage. 4-Phenylmorpholine 4-oxide is commonly used as a co-substrate in enzymatic reactions to study the mechanism of action of various enzymes. It has also been used to study the effects of oxidative stress on biological systems.

properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-oxido-4-phenylmorpholin-4-ium

InChI

InChI=1S/C10H13NO2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

NNNOAICFSKXPGC-UHFFFAOYSA-N

SMILES

C1COCC[N+]1(C2=CC=CC=C2)[O-]

Canonical SMILES

C1COCC[N+]1(C2=CC=CC=C2)[O-]

Origin of Product

United States

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